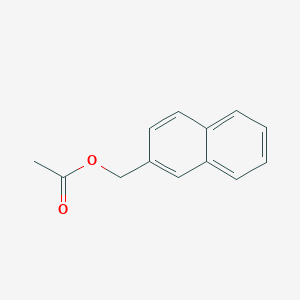

2-Naphthylmethyl acetate

Overview

Description

2-Naphthylmethyl acetate, also known as 2-Methyl-1-naphthyl acetate, is a chemical compound with the molecular formula C13H12O2 . It is a solid substance .

Synthesis Analysis

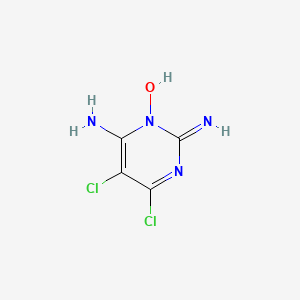

The synthesis of 2-Naphthylmethyl acetate involves multicomponent reactions . A method for selective cleavage of 2-naphthylmethyl (NAP) ether using a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-pinene has been reported . This method was applied to a divergent approach towards the generation of a high-mannose type oligosaccharide library .Molecular Structure Analysis

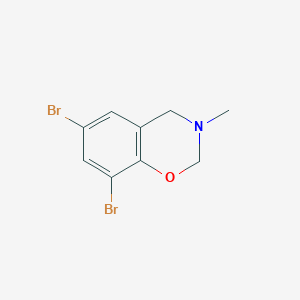

The molecular structure of 2-Naphthylmethyl acetate consists of a naphthalene ring with a methyl group and an acetate group attached to it .Chemical Reactions Analysis

2-Naphthylmethyl acetate can undergo various chemical reactions. For instance, the 2-naphthylmethyl (NAP) group can be removed orthogonally in the presence of the p-methoxy phenyl-protected anomeric position . This reaction was tested in the oligosaccharide assembly of biologically relevant motifs .Physical And Chemical Properties Analysis

2-Naphthylmethyl acetate is a solid substance . Its molecular weight is 200.23 .Scientific Research Applications

Precursor for Nanoparticle Research

Metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion and metal ions, are used as precursors for nanoparticle research . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Metal enolates are widely used as building blocks in modern organic synthesis .

Polymer Science

The nature and bonding of metal acetylacetonates play a significant role in polymer science . A thorough understanding of their structure and reactivity is important, particularly since many of these compounds exist as aggregates in solution and in the solid state .

Catalysis

Metal acetylacetonates are used as catalysts in organic syntheses . Several catalytic reactions have been highlighted to show where metal enolate complexes have played a significant role in recent years .

Synthesis of Heterocycles

2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .

Multicomponent Reactions

Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework . This review provides a concise overview of the different 2-naphthol based multicomponent reactions utilized for the construction of diverse bioactive heterocyclic scaffold .

Biological Properties and Applications

The compound “2-Naphthylmethyl acetate” has been researched and studied for its numerous biological properties and applications. It is a colorless liquid with a sweet, floral odor and is extremely stable even at high temperatures, making it ideal for different applications.

Mechanism of Action

Target of Action

It is known to be used as a protecting group in carbohydrate synthesis . This suggests that its targets could be enzymes involved in carbohydrate metabolism.

Mode of Action

It is known to be used as a protecting group in carbohydrate synthesis . Protecting groups are typically used to temporarily block certain functional groups from reacting. In the case of 2-Naphthylmethyl acetate, it may interact with its targets by blocking their active sites, thereby preventing them from participating in reactions until the protecting group is removed.

Biochemical Pathways

Given its use as a protecting group in carbohydrate synthesis , it is likely involved in the metabolic pathways of carbohydrates

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its relative hydrophobicity . More hydrophilic compounds tend to have slower plasma clearance compared to more hydrophobic compounds .

Result of Action

As a protecting group in carbohydrate synthesis , it likely plays a role in regulating the timing and location of certain biochemical reactions. This could have various downstream effects on cellular function and metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, factors such as soil total phosphorus, altitude, diurnal temperature range, monthly mean temperature, precipitation, and effective accumulated temperature can affect the bacterial community structure . .

properties

IUPAC Name |

naphthalen-2-ylmethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-10(14)15-9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBNQGIZBGLLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325092 | |

| Record name | naphthalen-2-ylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-ylmethyl acetate | |

CAS RN |

35480-23-0 | |

| Record name | NSC408616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naphthalen-2-ylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051623.png)

![4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3051625.png)